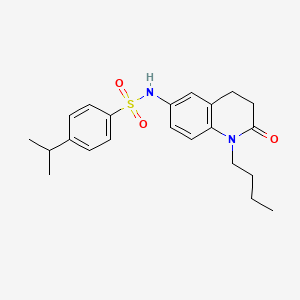

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a butyl group at the 1-position and a 2-oxo functional group. The benzene sulfonamide moiety is further modified with an isopropyl group at the para position. Its molecular formula is C₂₂H₂₇N₂O₃S, with a molecular weight of 399.5 g/mol, distinguishing it from analogs through substituent variations and lipophilicity .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-4-5-14-24-21-12-9-19(15-18(21)8-13-22(24)25)23-28(26,27)20-10-6-17(7-11-20)16(2)3/h6-7,9-12,15-16,23H,4-5,8,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLFSXFUFJPFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide exhibits antimicrobial activity against resistant strains of bacteria. Notably, it has shown effectiveness against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies suggest that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. This property is particularly relevant for developing new chemotherapeutic agents.

Applications in Medicinal Chemistry

This compound is being explored for several applications:

- Antibiotic Development : Due to its antimicrobial properties, the compound is a candidate for developing new antibiotics to combat resistant bacterial infections.

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential agent in cancer treatment protocols.

- Enzyme Inhibition : The compound's mechanism of action as an enzyme inhibitor makes it useful in studying metabolic pathways and developing inhibitors for specific targets.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that the compound effectively inhibited MRSA growth in vitro, suggesting its potential as a new antibiotic agent.

- Anticancer Research : Another study highlighted its ability to induce cell death in various cancer cell lines through the inhibition of DNA polymerase activity .

- Mechanistic Insights : Research into its mechanism revealed that it binds selectively to certain enzymes, disrupting their function and leading to cellular apoptosis.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TRPA1 Inhibitors: HC-030031 and CHEM-5861528

HC-030031 (dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl] acetamide) and CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl] acetamide) are structurally related acetamide derivatives. Both compounds inhibit TRPA1 channels with IC₅₀ values of 4–10 μM and have demonstrated efficacy in reducing airway inflammation in preclinical asthma models .

Key Differences :

- Core Structure: The target compound uses a tetrahydroquinoline core instead of a purine-dione scaffold.

- Substituents : The butyl and isopropyl groups may confer greater lipophilicity compared to the methyl and branched alkyl groups in HC-030031 and CHEM-5861528, influencing membrane permeability and bioavailability.

| Compound Name | Core Structure | Functional Group | IC₅₀ (TRPA1) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| HC-030031 | Purine-dione | Acetamide | 4–10 μM | 341.4 |

| CHEM-5861528 | Purine-dione | Acetamide | 4–10 μM | 355.4 |

| Target Compound | Tetrahydroquinoline | Sulfonamide | Not reported | 399.5 |

Baxdrostat (CAS 1428652-17-8)

Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide) shares a tetrahydroquinoline moiety but incorporates a tetrahydroisoquinoline ring and a propionamide group. Its molecular weight (363.45 g/mol) is lower than the target compound, primarily due to the absence of a sulfonamide group and a smaller substituent profile .

Key Differences :

- Pharmacophore: Baxdrostat’s tetrahydroisoquinoline-propionamide structure targets different pathways (e.g., aldosterone synthase inhibition), whereas the sulfonamide group in the target compound may favor ion channel modulation.

Research Findings and Implications

- TRPA1 Modulation: While HC-030031 and CHEM-5861528 show clear TRPA1 antagonism, the target compound’s sulfonamide group and tetrahydroquinoline core could enhance target selectivity or off-target effects, warranting further electrophysiological studies .

- Synthetic Complexity: highlights challenges in synthesizing tetrahydroquinoline derivatives due to reaction specificity, suggesting that the target compound’s synthesis may require optimized conditions to avoid byproducts .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 382.5 g/mol. The presence of the butyl and isopropyl groups contributes to its lipophilicity, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory and anti-cancer activities. Preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives that have shown COX inhibitory activity .

1. Enzyme Inhibition

- COX Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, which is crucial for the development of anti-inflammatory drugs. For instance, derivatives with para-sulfonamide groups have shown significant COX-2 inhibition at varying concentrations .

- Other Enzymatic Targets : The compound may also inhibit other enzymes involved in cancer progression and inflammation.

2. Anticancer Potential

- Research indicates that compounds with similar structures exhibit promising anticancer activities against various cell lines. For example, studies have shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways .

3. Cardiovascular Effects

- A study on benzenesulfonamide derivatives indicated changes in perfusion pressure when tested in vivo. This suggests potential cardiovascular implications, which could be explored further for therapeutic applications in managing hypertension or heart disease .

Case Studies

Several studies have investigated the biological activities of related compounds:

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yl)benzene-1-sulfonamide?

- Answer : The synthesis typically involves a multi-step route: (i) Povarov reaction to construct the tetrahydroquinoline core using substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions. (ii) Sulfonylation of the quinoline intermediate with 4-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at reflux . (iii) Alkylation at the N1 position using 1-bromobutane under basic conditions.

- Optimization : Yield and purity (>95%) are enhanced by strict anhydrous conditions, controlled reaction temperatures (e.g., 0–5°C for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Answer :

- NMR spectroscopy : 1H and 13C NMR confirm the tetrahydroquinoline core (δ 2.5–3.5 ppm for CH2 groups) and sulfonamide moiety (δ 7.5–8.0 ppm for aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 441.18 [M+H]+) and fragmentation patterns .

- HPLC : Assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are used to evaluate biological activity?

- Answer :

- Enzyme inhibition : Dihydropteroate synthase (DHPS) inhibition assays using spectrophotometric monitoring of dihydropteroate formation at 340 nm .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound's pharmacological profile?

- Answer :

- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., ethyl, pentyl) at the N1 position and compare inhibitory potency against DHPS .

- Sulfonamide optimization : Replace the 4-isopropyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents to assess effects on binding affinity .

- Bioisosteric replacement : Substitute the tetrahydroquinoline core with indole or benzothiazole scaffolds to evaluate metabolic stability .

Q. What computational strategies predict target interactions and binding modes?

- Answer :

- Molecular docking : Use AutoDock Vina to model the compound’s interaction with DHPS (PDB ID: 1AJ0). Focus on hydrogen bonding with Arg 63 and hydrophobic interactions with Phe 28 .

- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex and calculate binding free energies (MM-PBSA) .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Answer :

- pH-solubility profiling : Test solubility in buffers (pH 1.2–7.4) and use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance bioavailability .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify optimal storage formulations .

Q. How should researchers resolve contradictions in reported biological activity data?

- Answer :

- Cross-validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for MIC) and orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

- Purity verification : Confirm compound integrity using HPLC-MS and rule out impurities (>99% purity) as confounding factors .

- Control experiments : Include positive controls (e.g., sulfamethoxazole for DHPS inhibition) and validate enzyme activity in each assay batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.